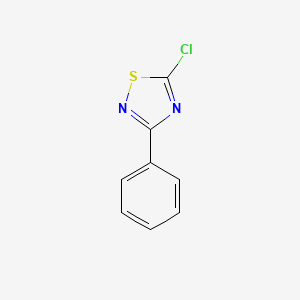

5-Chloro-3-phenyl-1,2,4-thiadiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 518113. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-phenyl-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2S/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJDVOZDQWUMILL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178953 | |

| Record name | 5-Chloro-3-phenyl-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24255-23-0 | |

| Record name | NSC 518113 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024255230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24255-23-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-3-phenyl-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-3-phenyl-1,2,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and reactions of 5-Chloro-3-phenyl-1,2,4-thiadiazole

An In-Depth Technical Guide to the Synthesis and Reactions of 5-Chloro-3-phenyl-1,2,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and chemical reactivity of this compound, a key heterocyclic intermediate. The unique electronic properties of the 1,2,4-thiadiazole ring system, coupled with the reactive chlorine substituent, make this compound a versatile building block in medicinal chemistry and materials science.[1] The 1,2,4-thiadiazole core is a recognized pharmacophore, with derivatives exhibiting a wide range of biological activities.[1] This document will delve into the practical aspects of its preparation and its utility in further synthetic transformations, with a focus on nucleophilic substitution reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 24255-23-0 | [2][3][4][5] |

| Molecular Formula | C₈H₅ClN₂S | [2] |

| Molecular Weight | 196.65 g/mol | [2] |

| Appearance | Solid | [2] |

| Purity | ≥95.0% | [2][5] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the cyclization of a benzamidine derivative with a sulfur-containing reagent. One effective method is the reaction of N-phenyl-carbonimidoyl dichloride with a source of sulfur and nitrogen.

The underlying principle of this synthesis is the construction of the 1,2,4-thiadiazole ring through the formation of new carbon-sulfur and carbon-nitrogen bonds. The phenyl group at the 3-position is introduced from the starting benzamidine derivative, while the chloro-substituent at the 5-position is derived from the dichlorinated precursor.

Experimental Protocol: Synthesis of this compound

Materials:

-

N-phenyl-carbonimidoyl dichloride

-

Sulfur monochloride (S₂Cl₂)

-

Ammonia (or an amine source)

-

Anhydrous solvent (e.g., toluene, xylene)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve N-phenyl-carbonimidoyl dichloride in an anhydrous solvent.

-

To this solution, add sulfur monochloride dropwise at room temperature under a nitrogen atmosphere.

-

After the addition is complete, heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and then slowly introduce ammonia gas or add a solution of an amine base to neutralize the acidic byproducts and facilitate the final ring closure.

-

After the cyclization is complete (as indicated by TLC), quench the reaction by carefully adding water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Caption: Synthetic workflow for this compound.

Reactions of this compound

The chlorine atom at the 5-position of the 1,2,4-thiadiazole ring is susceptible to nucleophilic substitution, making this compound a valuable precursor for the synthesis of a variety of 5-substituted-3-phenyl-1,2,4-thiadiazole derivatives. The electron-withdrawing nature of the heterocyclic ring facilitates the displacement of the chloride ion by a wide range of nucleophiles.

Common nucleophiles that can be employed in these reactions include:

-

Amines (primary and secondary): To form 5-amino-3-phenyl-1,2,4-thiadiazole derivatives.

-

Thiols: To generate 5-thioether-3-phenyl-1,2,4-thiadiazole derivatives.

-

Alcohols/Phenols: To produce 5-alkoxy/aryloxy-3-phenyl-1,2,4-thiadiazole derivatives.

-

Azides: To synthesize 5-azido-3-phenyl-1,2,4-thiadiazole derivatives, which can be further elaborated.

The general mechanism for this reaction is a nucleophilic aromatic substitution (SNAAr) pathway.

Table of Representative Nucleophilic Substitution Reactions

| Nucleophile | Reagent | Conditions | Product |

| Aniline | Aniline | Base (e.g., K₂CO₃), DMF, 80 °C | 5-(Phenylamino)-3-phenyl-1,2,4-thiadiazole |

| Thiophenol | Thiophenol | Base (e.g., NaH), THF, rt | 5-(Phenylthio)-3-phenyl-1,2,4-thiadiazole |

| Sodium Methoxide | NaOMe | Methanol, reflux | 5-Methoxy-3-phenyl-1,2,4-thiadiazole |

| Piperidine | Piperidine | Triethylamine, CH₂Cl₂, rt | 5-(Piperidin-1-yl)-3-phenyl-1,2,4-thiadiazole |

Experimental Protocol: General Procedure for Nucleophilic Substitution

Materials:

-

This compound

-

Nucleophile (e.g., a primary or secondary amine)

-

Base (e.g., triethylamine, potassium carbonate)

-

Anhydrous solvent (e.g., acetonitrile, DMF, THF)

Procedure:

-

In a round-bottom flask, dissolve this compound in an appropriate anhydrous solvent.

-

Add the desired nucleophile (typically 1.1-1.5 equivalents) to the solution.

-

Add a suitable base (if required to neutralize the HCl generated during the reaction).

-

Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a solid precipitate forms (e.g., triethylamine hydrochloride), remove it by filtration.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 5-substituted-3-phenyl-1,2,4-thiadiazole.

Caption: Key reaction pathways of this compound.

Applications in Drug Discovery and Materials Science

The ability to readily introduce a wide range of functional groups at the 5-position of the 3-phenyl-1,2,4-thiadiazole scaffold makes this compound a highly valuable building block in drug discovery. By systematically varying the substituent at this position, libraries of compounds can be synthesized and screened for biological activity against various therapeutic targets. The 1,2,4-thiadiazole ring itself is known to interact with biological macromolecules, and the diverse functionalities that can be appended via the chloro-intermediate allow for the fine-tuning of properties such as potency, selectivity, and pharmacokinetics.

In materials science, the introduction of specific functional groups can be used to modulate the electronic and photophysical properties of the resulting molecules, making them of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

References

-

Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Source: Molecules. [Link]

-

Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Source: PMC - NIH. [Link]

-

Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Source: Molecules. [Link]

-

Synthesis and Characterization of Some New Thiadiazole, Triazole, and Thiazole Derivatives. Source: Connect Journals. [Link]

-

Synthesis of some new substituted 1,2,4-triazole and 1,3,4-thiadiazole and their derivatives. Source: ResearchGate. [Link]

-

Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Source: Thieme Chemistry. [Link]

-

Rearrangements of Acyl, Thioacyl, and Imidoyl (Thio)cyanates to Iso(thio)cyanates, Acyl Iso(thio)cyanates to (Thio)acyl Isocyanates, and Imidoyl Iso(thio)cyanates to (Thio)acyl Carbodiimides. Source: ACS Publications. [Link]

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Source: RSC Publishing. [Link]

-

Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[1][6][7]thiadiazol-2-yl] derivatives as new antimicrobial agents. Source: ProQuest. [Link]

-

24255-23-0,this compound-AccelaChem. Source: AccelaChem. [Link]

- Methods of preparing thiadiazoles.

-

(PDF) Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[1][6][7]thiadiazol-2-yl] derivatives as new antimicrobial agents. Source: ResearchGate. [Link]

-

New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. Source: MDPI. [Link]

-

A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Source: PMC - NIH. [Link]

-

Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Source: Organic Chemistry Portal. [Link]

-

Recent Advancement in Synthesis of Isothiocyanates. Source: ChemRxiv. [Link]

- Process for producing trichloromethane sulfenyl chloride.

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. 5-Chloro-3-phenyl-[1,2,4]thiadiazole | CymitQuimica [cymitquimica.com]

- 3. guidechem.com [guidechem.com]

- 4. 5-Chloro-3-phenyl-[1,2,4]thiadiazole | 24255-23-0 [sigmaaldrich.com]

- 5. 24255-23-0,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. brieflands.com [brieflands.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Analysis of 5-Chloro-3-phenyl-1,2,4-thiadiazole

This guide provides an in-depth exploration of the spectroscopic characterization of 5-Chloro-3-phenyl-1,2,4-thiadiazole, a heterocyclic compound of interest in chemical synthesis and drug discovery. Our approach is grounded in the principles of structural elucidation, combining foundational theory with practical, field-proven methodologies. We will dissect the molecule's signature across various spectroscopic techniques, offering not just data, but a rationale for the analytical choices made.

Molecular Structure and Spectroscopic Overview

This compound (CAS No: 24255-23-0) possesses a unique arrangement of a phenyl ring attached to a five-membered 1,2,4-thiadiazole heterocycle, which is further substituted with a chlorine atom. This combination of an aromatic system, a heteroaromatic ring, and a halogen atom gives rise to a distinct spectroscopic fingerprint. The molecular formula is C₈H₅ClN₂S, with a monoisotopic mass of approximately 195.98 Da.[1]

The analytical workflow for a compound of this nature involves a multi-technique approach to unambiguously confirm its identity and purity. Mass spectrometry provides the molecular weight and fragmentation pattern, infrared spectroscopy identifies functional groups and bond vibrations, nuclear magnetic resonance spectroscopy maps the carbon-hydrogen framework, and UV-visible spectroscopy reveals the electronic transition properties.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound and gaining structural insights through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) is the preferred method for confirming the elemental composition.

Expected Mass Spectral Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of the target molecule, which are crucial for accurate identification in different ESI (Electrospray Ionization) modes.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 196.99347 |

| [M+Na]⁺ | 218.97541 |

| [M-H]⁻ | 194.97891 |

| [M]⁺ | 195.98564 |

Data sourced from PubChem predictions.[1]

The presence of chlorine is a key diagnostic feature in the mass spectrum. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion peak (M⁺) will appear as a characteristic doublet, with the M+2 peak having an intensity of approximately one-third of the M peak. This isotopic pattern is a powerful confirmation of the presence of a single chlorine atom in the structure.

Experimental Protocol: ESI-MS

-

Sample Preparation : Prepare a dilute solution of this compound (approx. 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Instrumentation : Utilize an ESI-Time of Flight (TOF) or Orbitrap mass spectrometer for high-resolution analysis.

-

Ionization : Introduce the sample solution into the ESI source. Run the analysis in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺ and [M-H]⁻).

-

Data Acquisition : Acquire the full scan mass spectrum over a range of m/z 50-500.

-

Analysis : Look for the molecular ion peak and its characteristic isotopic pattern. Compare the observed accurate mass with the theoretical mass to confirm the elemental composition.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for ESI-MS analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups and overall structure. The IR spectrum of this compound is expected to show characteristic bands for the aromatic phenyl ring and the thiadiazole heterocycle.

Expected IR Absorption Bands

Based on the structure and available data[2], the following key vibrational bands are anticipated:

| Wavenumber (cm⁻¹) | Vibration Type | Structural Unit |

| ~3100-3000 | Aromatic C-H stretch | Phenyl Ring |

| ~1600-1450 | C=C and C=N ring stretching | Phenyl & Thiadiazole Rings |

| ~1400-1000 | In-plane C-H bending | Phenyl & Thiadiazole Rings |

| ~800-700 | C-Cl stretch | Chloro-substituted Ring |

| ~770-730 & ~700-680 | Out-of-plane C-H bending | Monosubstituted Phenyl |

The region below 1000 cm⁻¹ is the "fingerprint region," where the complex vibrations unique to the entire molecule occur, making it highly valuable for identification when compared against a reference spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation : Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition : Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.

-

Background Correction : Record a background spectrum of the clean ATR crystal before running the sample. The instrument software will automatically subtract this from the sample spectrum.

-

Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the local chemical environment of each nucleus (primarily ¹H and ¹³C).

Predicted ¹H NMR Spectrum

-

Chemical Environment : The protons on the phenyl ring will be influenced by the electron-withdrawing nature of the thiadiazole ring. They will likely appear as a complex multiplet.

-

Predicted Chemical Shifts (δ) :

-

δ 7.4-7.6 ppm : Protons at the meta and para positions of the phenyl ring.

-

δ 7.9-8.1 ppm : Protons at the ortho positions, which are deshielded due to their proximity to the heterocyclic ring.

-

Predicted ¹³C NMR Spectrum

Similarly, the carbon-13 NMR spectrum can be predicted.

-

Chemical Environment : The spectrum will show signals for the two distinct carbons of the thiadiazole ring and the carbons of the phenyl ring.

-

Predicted Chemical Shifts (δ) :

-

δ ~170-160 ppm : Carbons of the 1,2,4-thiadiazole ring (C3 and C5). The carbon bonded to chlorine (C5) is expected to be significantly downfield.

-

δ ~135-128 ppm : Carbons of the phenyl ring. The quaternary carbon attached to the thiadiazole ring and the carbons at the ortho, meta, and para positions will have distinct chemical shifts.

-

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled carbon spectrum.

-

Due to the lower natural abundance of ¹³C, a larger number of scans is required.

-

Typical parameters include a spectral width of 0-200 ppm and a relaxation delay of 2-5 seconds.

-

-

Data Analysis : Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign signals to specific protons and carbons in the molecule.

Workflow for NMR Spectroscopy

Caption: General workflow for NMR analysis.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated system formed by the phenyl ring and the 1,2,4-thiadiazole ring is expected to give rise to characteristic absorption bands in the UV region.

Expected UV-Vis Absorption

-

Electronic Transitions : The primary absorptions will be due to π → π* transitions within the aromatic and heteroaromatic systems.

-

Predicted λmax : Based on data for similar phenyl-substituted thiadiazoles[3], the maximum absorption (λmax) is expected to be in the range of 250-300 nm . The exact position will be influenced by the solvent used due to solvatochromic effects.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation : Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration. The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition : Record the absorption spectrum over a wavelength range of 200-800 nm, using the pure solvent as a reference in the second beam.

-

Data Analysis : Identify the wavelength of maximum absorption (λmax). If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

References

-

New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC - NIH. Available at: [Link]

-

First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - NIH. Available at: [Link]

-

Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Available at: [Link]

-

1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties - Semantic Scholar. Available at: [Link]

-

This compound - PubChem. Available at: [Link]

-

1,2,4-Thiadiazole, 5-chloro-3-phenyl- - Optional[FTIR] - Spectrum - SpectraBase. Available at: [Link]

-

New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations - DergiPark. Available at: [Link]

-

SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Available at: [Link]

-

Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings - Oriental Journal of Chemistry. Available at: [Link]

-

New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - MDPI. Available at: [Link]

-

(PDF) Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[3][4][5]thiadiazol-2-yl] derivatives as new antimicrobial agents - ResearchGate. Available at: [Link]

-

1H and 13C NMR Data for triazole 1 - The Royal Society of Chemistry. Available at: [Link]

-

Gas-phase IR spectrum of 3-chloro-4-fluoro-1,2,5- thiadiazole - ResearchGate. Available at: [Link]

-

SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES - Rasayan Journal of Chemistry. Available at: [Link]

-

1H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3 - ResearchGate. Available at: [Link]

-

Synthesis and Screening of New[3][4][5]Oxadiazole,[3][4][6]Triazole, and[3][4][6]Triazolo[4,3-b][3][4][6]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - NIH. Available at: [Link]

-

Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C,...) - ResearchGate. Available at: [Link]

-

structure and spectroscopy of 3-chloro-4-fluoro-1,2,5-thiadiazole - ResearchGate. Available at: [Link]

-

General synthetic system for 1,2,5-thiadiazoles | The Journal of Organic Chemistry. Available at: [Link]

-

Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC - PubMed Central. Available at: [Link]

Sources

- 1. PubChemLite - this compound (C8H5ClN2S) [pubchemlite.lcsb.uni.lu]

- 2. spectrabase.com [spectrabase.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of 5-Chloro-3-phenyl-1,2,4-thiadiazole derivatives

An In-Depth Technical Guide The Biological Versatility of the 1,2,4-Thiadiazole Scaffold: A Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activities associated with the 1,2,4-thiadiazole scaffold, a key heterocyclic motif in modern medicinal chemistry. While specific research on 5-Chloro-3-phenyl-1,2,4-thiadiazole is limited in publicly accessible literature, this document explores the broader family of 1,2,4-thiadiazole derivatives to provide a foundational understanding for researchers and drug development professionals. By examining analogous structures and the closely related, well-documented 1,3,4-thiadiazole isomer, we will elucidate the key synthetic strategies, diverse biological activities—including antimicrobial, anticancer, and insecticidal properties—and critical structure-activity relationships that drive the therapeutic potential of this compound class. This guide serves as a foundational resource, complete with detailed experimental protocols and workflow visualizations, to empower scientists in the design and evaluation of novel 1,2,4-thiadiazole-based therapeutic agents.

Introduction: The Thiadiazole Core in Medicinal Chemistry

Heterocyclic compounds are the bedrock of pharmaceutical development, with nitrogen- and sulfur-containing rings representing a particularly fruitful area of discovery. Among these, the thiadiazole isomers are considered "privileged scaffolds" due to their remarkable stability and capacity for diverse biological interactions.[1] The 1,2,4-thiadiazole ring, a five-membered aromatic system, is a versatile pharmacophore whose derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, insecticidal, and anticancer properties.[1][2]

While its isomer, the 1,3,4-thiadiazole, has been more extensively studied, the 1,2,4-thiadiazole core offers unique structural and electronic properties that make it a compelling target for novel drug design.[3][4] This guide will synthesize the available data to present a coherent picture of its potential, focusing on the synthetic routes, mechanisms of action, and the experimental validation required to advance these compounds from the bench to potential clinical applications.

General Synthesis of 1,2,4-Thiadiazole Derivatives

The construction of the 1,2,4-thiadiazole ring is a critical first step in exploring its biological potential. A common and effective method involves the oxidative cyclization of thioacylamidines, which can be formed from the reaction of an amidine with a thioacylating agent. This process provides a reliable route to a variety of substituted 1,2,4-thiadiazoles.

General Synthetic Protocol

The following protocol outlines a representative synthesis for a 3,5-disubstituted-1,2,4-thiadiazole.

Objective: To synthesize a 1,2,4-thiadiazole core via oxidative cyclization.

Materials:

-

Substituted Amidine Hydrochloride

-

Potassium Thiocyanate or other thioacylating agent

-

Anhydrous solvent (e.g., DMF, Acetonitrile)

-

Oxidizing agent (e.g., N-Bromosuccinimide (NBS), Hydrogen Peroxide)

-

Base (e.g., Triethylamine, Potassium Carbonate)

-

Reaction vessel, magnetic stirrer, and heating mantle

-

Standard workup and purification reagents (Ethyl acetate, Brine, Sodium Sulfate, Silica gel for chromatography)

Step-by-Step Procedure:

-

Formation of Thioacylamidine Intermediate:

-

Dissolve the starting amidine hydrochloride (1.0 eq) and potassium thiocyanate (1.1 eq) in anhydrous acetonitrile.

-

Add a suitable base such as triethylamine (1.2 eq) to the mixture.

-

Stir the reaction at room temperature for 2-4 hours until TLC analysis indicates the consumption of the starting material.

-

-

Oxidative Cyclization:

-

Cool the reaction mixture in an ice bath.

-

Slowly add the oxidizing agent, such as N-Bromosuccinimide (1.1 eq), portion-wise, ensuring the temperature remains below 10°C.

-

Allow the reaction to warm to room temperature and stir for an additional 6-12 hours.

-

-

Workup and Isolation:

-

Quench the reaction by adding a saturated solution of sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude residue using column chromatography on silica gel with an appropriate eluent system (e.g., hexane:ethyl acetate gradient) to yield the pure 1,2,4-thiadiazole derivative.

-

-

Characterization:

-

Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 1,2,4-thiadiazole derivatives.

Key Biological Activities & Evaluation Protocols

Derivatives of the thiadiazole scaffold have been investigated for a multitude of biological applications. The following sections detail the most prominent activities and provide standardized protocols for their evaluation.

Antimicrobial and Antifungal Activity

Thiadiazole derivatives are well-documented for their potent activity against a range of bacterial and fungal pathogens.[3][5] Compounds containing this scaffold have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][6] For instance, certain 1,3,4-thiadiazole derivatives exhibit significant activity against Staphylococcus aureus and Bacillus subtilis.[3] The antifungal mechanism for some derivatives involves the disruption of cell wall biogenesis, leading to osmotic instability and cell lysis.[7][8]

Data Summary: Antimicrobial & Antifungal Activity

| Compound Class | Organism | Activity Metric | Value | Reference |

| 1,3,4-Thiadiazole Derivative (C1) | Candida species | MIC₁₀₀ | 8–96 µg/mL | [7][8] |

| 1,3,4-Thiadiazole-Thiourea | S. aureus | MIC | 31.25 µg/mL | [3] |

| 1,3,4-Thiadiazole-Thiourea | B. subtilis | MIC | 15.63 µg/mL | [3] |

| 1,2,4-Thiadiazole Amide (Z4) | Xanthomonas oryzae (Xoo) | EC₅₀ | 0.32 mg/L | [2] |

| Flavonol-1,3,4-Thiadiazole (Y18) | Botrytis cinerea | EC₅₀ | 2.4 µg/mL | [9] |

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a specific microbial strain.

Materials:

-

Test compound stock solution (e.g., in DMSO).

-

Bacterial or fungal culture in logarithmic growth phase.

-

Sterile 96-well microtiter plates.

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole).

-

Negative control (broth + DMSO).

-

Incubator and microplate reader.

Step-by-Step Procedure:

-

Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Compound Dilution: Add 100 µL of the test compound stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column. This creates a concentration gradient.

-

Inoculum Preparation: Dilute the microbial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Inoculation: Add 100 µL of the diluted inoculum to each well (except for sterility control wells). The final volume in each well will be 200 µL.

-

Controls: Include wells for a positive control (broth + inoculum + standard antibiotic), a negative/growth control (broth + inoculum + DMSO), and a sterility control (broth only).

-

Incubation: Seal the plate and incubate at the appropriate temperature (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

-

Result Interpretation: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by using a microplate reader to measure optical density (OD).

Anticancer Activity

The 1,2,4- and 1,3,4-thiadiazole scaffolds are features in numerous compounds designed as anticancer agents.[10][11] Their derivatives have demonstrated cytotoxicity against a variety of human cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), and liver (HepG2) cancer cells.[10][11][12] Mechanistic studies suggest that some of these compounds can induce apoptosis by arresting the cell cycle and modulating key regulatory proteins.[12] For example, certain 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives were found to induce cell cycle arrest at the S and G2/M phases and increase the Bax/Bcl-2 ratio, indicating activation of the intrinsic apoptotic pathway.[12]

Data Summary: In Vitro Cytotoxicity

| Compound Class | Cell Line | Activity Metric | Value (µM or µg/mL) | Reference |

| 1,2,4-Thiadiazole-Triazole (8g) | MCF-7 (Breast) | IC₅₀ | 1.02 µM | [10] |

| 1,2,4-Thiadiazole-Triazole (8g) | A549 (Lung) | IC₅₀ | 1.69 µM | [10] |

| 5-(4-chlorophenyl)-1,3,4-Thiadiazole (4e) | MCF-7 (Breast) | IC₅₀ | 2.34 µg/mL | [12] |

| 5-(4-chlorophenyl)-1,3,4-Thiadiazole (4e) | HepG2 (Liver) | IC₅₀ | 3.13 µg/mL | [12] |

| Cinnamic acid-1,3,4-Thiadiazole | MCF-7 (Breast) | IC₅₀ | 0.28 µg/mL | [11] |

Experimental Protocol: MTT Assay for Cell Viability

Objective: To assess the cytotoxic effect of a test compound on cancer cell lines by measuring metabolic activity.

Materials:

-

Human cancer cell line (e.g., MCF-7).

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

Test compound stock solution (in DMSO).

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.

-

Solubilization buffer (e.g., DMSO or acidified isopropanol).

-

Sterile 96-well plates, CO₂ incubator, microplate reader.

Step-by-Step Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium + DMSO).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting viability against compound concentration and fitting the data to a dose-response curve.

Apoptosis Induction Pathway

Caption: Apoptosis induction by select anticancer thiadiazole derivatives.[12]

Insecticidal Activity

Several studies have highlighted the potential of thiadiazole derivatives as potent insecticides.[13][14][15][16] These compounds have shown both contact and stomach toxicity against various agricultural pests like Aphis craccivora (pea aphids) and Spodoptera littoralis (cotton leafworm).[14][17] Notably, some fluorinated 1,3,4-thiadiazole derivatives displayed insecticidal activity comparable or superior to commercial products like imidacloprid and thiacloprid.[13][14] The introduction of specific substituents, such as fluorine atoms on a phenyl ring, has been shown to be essential for high bioactivity.[14]

Structure-Activity Relationship (SAR) Insights

Synthesizing the data across different studies reveals key structural features that govern the biological activity of thiadiazole derivatives:

-

Substitution at Position 5: For anticancer activity, the presence of a (4-chlorophenyl) group at the 5-position of the 1,3,4-thiadiazole ring serves as an excellent foundational moiety for building potent cytotoxic agents.[12]

-

Substitution at Position 2:

-

Anticancer: The addition of piperazine or benzyl piperidine moieties at the 2-position can significantly enhance cytotoxicity. The nature of the substituent on the piperazine ring further modulates this activity.[12]

-

Antimicrobial: The introduction of urea or thiourea functionalities at the 2-amino position often leads to compounds with significant antibacterial properties.[3][18]

-

-

Impact of Halogenation: In the context of insecticidal activity, the introduction of fluorine atoms to a phenyl ring attached to the thiadiazole core was found to be crucial for enhancing potency against aphids.[14]

-

Isomeric Differences: While direct comparisons are sparse, the distinct electronic distribution and geometry of the 1,2,4-thiadiazole ring compared to the 1,3,4-isomer suggest that it may engage with biological targets differently, offering opportunities to develop compounds with novel mechanisms or improved selectivity.

Future Directions and Conclusion

The 1,2,4-thiadiazole scaffold remains a promising but relatively underexplored area in drug discovery. While its isomer, 1,3,4-thiadiazole, has a well-established history, the unique properties of the 1,2,4-thiadiazole ring warrant more intensive investigation.

Future research should focus on:

-

Systematic Library Synthesis: The targeted synthesis of compound libraries based on the this compound core is necessary to generate robust biological data and establish clear SAR.

-

Mechanism of Action Studies: For promising hits, in-depth mechanistic studies are crucial to identify specific cellular targets and pathways, moving beyond simple phenotypic screening.

-

Comparative 'Isomer-Based' Screening: A head-to-head comparison of structurally analogous 1,2,4- and 1,3,4-thiadiazole derivatives against various biological targets would provide invaluable insights into how ring isomerization impacts activity and selectivity.

References

- Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. (2008). Journal of Enzyme Inhibition and Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvb6wjfiE13DWqlw-0x3kmA0OyoH3YDS2D_-_rodTDgQa8_PcrtL5hXX1CcnQJ-RM-Q0-dtMix7TMjB82lgdNP8epxbV7UcKFbGf595z7PmVnBLMKipqF586oottBMcO7UCxg=]

- Synthesis and insecticidal activities of novel 1,3,4-thiadiazole 5-fluorouracil acetamides derivatives: an RNA interference insecticide. (2011). Nucleosides, Nucleotides & Nucleic Acids. [URL: https://pubmed.ncbi.nlm.nih.gov/21568685/]

- Synthesis and Insecticidal Activities of Novel 1,3,4-Thiadiazole 5-Fluorouracil Acetamides Derivatives. (2011). Nucleosides, Nucleotides and Nucleic Acids. [URL: https://www.tandfonline.com/doi/full/10.1080/15257770.2011.580811]

- Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEB0YejzVh-4n8EaG8lfSoU8Z46kk1JEBnDIh3LhYoZ2-VnhVlZLvlk8j1Maw_0h4zGTPtMKfAVFJsoa6nCWbYUIra3Q4UDpV3jZcStyN2cK70OZ8uGSuDMBQ5PNy3WqI6KWkU-Q-tLzxs4cQ==]

- Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022). Molecules. [URL: https://www.mdpi.com/1420-3049/27/24/8706]

- Design, synthesis and insecticidal activity of new 1,3,4-thiadiazole and 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives under solvent-free conditions. Polycyclic Aromatic Compounds. [URL: https://www.researchgate.

- Microwave Assisted Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing the 1,2,3-Thiadiazole Moiety. (2014). Molecules. [URL: https://www.mdpi.com/1420-3049/19/12/20694]

- Design, Synthesis, Antibacterial Activity, and Antivirulence Factor of Novel 1,2,4-Thiadiazole Derivatives Containing an Amide Moiety. (2023). Journal of Agricultural and Food Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jafc.3c03507]

- Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. (2011). Journal of Enzyme Inhibition and Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6987799/]

-

Synthesis, Antibacterial Activity, and Mechanisms of Novel 6-Sulfonyl-1,2,4-triazolo[3,4-b][19][5][14]thiadiazole Derivatives. (2022). Journal of Agricultural and Food Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jafc.2c05072]

- Design, synthesis and insecticidal activity of new 1,3,4-thiadiazole and 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives under solvent-free conditions. (2021). Polycyclic Aromatic Compounds. [URL: https://www.tandfonline.com/doi/full/10.1080/10406638.2021.1943011]

- Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. (2019). PLoS ONE. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6768461/]

- Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010). Molecules. [URL: https://www.researchgate.net/publication/49615594_Synthesis_and_Antiviral_Activity_of_5-4-Chlorophenyl-134-Thiadiazole_Sulfonamides]

- Biological Activities of Thiadiazole Derivatives: A Review. International Journal of Pharmaceutical Research. [URL: https://www.researchgate.

- SYNTHESIS AND ANTIFUNGAL ACTIVITY OF 1, 3, 4-THIADIAZOLE. (2018). World Journal of Pharmaceutical and Medical Research. [URL: https://www.wjpmr.com/download/article/30052018/1528021020.pdf]

- New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. (2022). Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8911470/]

- Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation. (2024). ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.4c00495]

- Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. PLoS ONE. [URL: https://www.semanticscholar.org/paper/Antifungal-effects-of-a-1%2C3%2C4-thiadiazole-by-and-Janeczko-Kacprzak/93e8e19e07828c40b85293297a70183e201d4117]

- Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (2013). ISRN Organic Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3870024/]

- Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. (2020). Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7356220/]

-

Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[19][5][14]thiadiazol-2-yl] derivatives as new antimicrobial agents. (2021). Journal of Physics: Conference Series. [URL: https://iopscience.iop.org/article/10.1088/1742-6596/1853/1/012041]

- Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Mini-Reviews in Organic Chemistry. [URL: https://www.researchgate.net/publication/379664426_Biological_and_Pharmacological_Activities_of_134-Thiadiazole_Based_Compounds]

- Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (2018). Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222695/]

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sci-hub.box [sci-hub.box]

- 6. researchgate.net [researchgate.net]

- 7. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies | Semantic Scholar [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and insecticidal activities of novel 1,3,4-thiadiazole 5-fluorouracil acetamides derivatives: an RNA interference insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[1,3,4]thiadiazol-2-yl] derivatives as new antimicrobial agents - ProQuest [proquest.com]

- 19. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Mechanism of Action of 5-Chloro-3-phenyl-1,2,4-thiadiazole: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the probable mechanism of action of 5-Chloro-3-phenyl-1,2,4-thiadiazole, a member of the pharmacologically significant 1,2,4-thiadiazole family. While direct and extensive research on this specific molecule is not widely available in public literature, this document synthesizes the current understanding of closely related 1,2,4-thiadiazole analogues to provide a robust, evidence-based framework for its biological activity. The primary focus will be on the well-documented role of the 1,2,4-thiadiazole scaffold as a potent inhibitor of cysteine proteases, a mechanism with profound implications for various pathological conditions.

Introduction to this compound: A Molecule of Therapeutic Potential

The 1,2,4-thiadiazole ring is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] These derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, antifungal, and anticonvulsant properties. The subject of this guide, this compound, possesses a substitution pattern that suggests a potential for specific and potent biological interactions. The presence of a phenyl group at position 3 and a chloro group at position 5 is anticipated to significantly influence its pharmacokinetic and pharmacodynamic properties.

The Predominant Hypothesis: Covalent Inhibition of Cysteine Proteases

The most compelling and mechanistically detailed evidence for the biological activity of 1,2,4-thiadiazole derivatives points towards their function as inhibitors of cysteine proteases.[2][3][4] This class of enzymes, characterized by a catalytic cysteine residue in their active site, plays a crucial role in numerous physiological and pathological processes, including immune response, protein turnover, and viral replication.

The Chemical Mechanism of Irreversible Inhibition

The proposed mechanism of action involves a covalent interaction between the 1,2,4-thiadiazole ring and the catalytic cysteine of the target protease. This interaction leads to the formation of a disulfide bond, resulting in the irreversible inactivation of the enzyme.[2][4][5]

The key steps of this proposed mechanism are as follows:

-

Enzyme-Inhibitor Binding: The 1,2,4-thiadiazole derivative initially binds to the active site of the cysteine protease. The substituents on the thiadiazole ring, in this case, the 3-phenyl and 5-chloro groups, play a crucial role in determining the binding affinity and selectivity for specific proteases.

-

Nucleophilic Attack: The highly reactive thiol group of the catalytic cysteine residue in the enzyme's active site launches a nucleophilic attack on the sulfur atom of the 1,2,4-thiadiazole ring.

-

Ring Opening and Disulfide Bond Formation: This nucleophilic attack is believed to induce the opening of the thiadiazole ring. Subsequently, a stable disulfide bond is formed between the sulfur atom of the inhibitor and the sulfur atom of the catalytic cysteine.[2][4][5] Theoretical studies suggest that the tautomeric form of the 1,2,4-thiadiazole ring, where a proton is located on the N2 nitrogen, is the species with the necessary structural and energetic characteristics to facilitate this ring-opening.[2]

-

Enzyme Inactivation: The formation of this covalent disulfide adduct effectively blocks the active site of the cysteine protease, rendering it catalytically inactive.

The irreversible nature of this inhibition suggests that this compound could exhibit prolonged pharmacological effects.

Potential Cysteine Protease Targets

Research on analogous 1,2,4-thiadiazole derivatives has identified several key cysteine proteases as potential targets:

-

Cathepsins: Cathepsin B, in particular, has been shown to be inhibited by 1,2,4-thiadiazole compounds.[2][4] Overexpression of Cathepsin B is implicated in a variety of diseases, including cancer metastasis, rheumatoid arthritis, and Alzheimer's disease.[2]

-

Factor XIIIa: This enzyme is a transglutaminase crucial for blood clot stabilization. Bicyclic 1,2,4-thiadiazoles have been identified as irreversible inhibitors of Factor XIIIa, suggesting a potential application in antithrombotic therapy.[5]

-

Viral Proteases: The cysteine proteases of viruses, such as the 3CLpro and PLpro of SARS-CoV-2, are essential for viral replication. 1,2,4-thiadiazolidin-3,5-diones, a related class of compounds, have demonstrated inhibitory activity against these viral enzymes.[3]

The specific selectivity profile of this compound for different cysteine proteases would need to be determined experimentally. The nature and position of the substituents on the thiadiazole ring are known to significantly influence this selectivity.[2][4]

Other Plausible Mechanisms of Action

While cysteine protease inhibition is the most strongly supported hypothesis, other biological activities have been reported for structurally related compounds and should be considered in the comprehensive evaluation of this compound.

Adenosine A3 Receptor Antagonism

Derivatives of 3-phenyl-1,2,4-thiadiazole have been identified as potent and selective antagonists of the human adenosine A3 receptor.[6] These receptors are involved in various physiological processes, and their modulation has therapeutic potential in conditions like glaucoma, asthma, and cancer. Molecular modeling studies suggest that the thiadiazole ring can form key hydrogen bonds within the receptor's binding pocket.[6]

Anticancer Activity via Apoptosis Induction and Cell Cycle Arrest

Although belonging to the 1,3,4-thiadiazole isomeric class, derivatives with a 5-(4-chlorophenyl) substituent have demonstrated significant anticancer activity.[7][8] The reported mechanisms for these compounds include the induction of apoptosis, characterized by an increased Bax/Bcl-2 ratio and activation of caspase-9, as well as cell cycle arrest at the S and G2/M phases.[7][8] Given the structural similarity in the substituted phenyl moiety, it is plausible that this compound could exhibit similar cytotoxic effects through related pathways.

Experimental Protocols for Mechanism Validation

To empirically validate the proposed mechanisms of action for this compound, a series of well-defined experimental protocols are necessary.

Cysteine Protease Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of this compound against a representative cysteine protease, such as papain or a specific cathepsin.

Objective: To determine the IC50 value and the mode of inhibition (reversible vs. irreversible) of the test compound.

Materials:

-

Cysteine protease (e.g., Papain, Cathepsin B)

-

Fluorogenic substrate (e.g., Z-FR-AMC for papain and cathepsins)

-

Assay buffer (e.g., 100 mM sodium phosphate, 100 mM NaCl, 2 mM EDTA, pH 6.5)

-

Activating buffer (Assay buffer containing 10 mM DTT)

-

This compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Enzyme Activation: Prepare a stock solution of the cysteine protease in the assay buffer. Immediately before the assay, dilute the enzyme to the desired concentration in the activating buffer and incubate for 15 minutes at 37°C to ensure the catalytic cysteine is in its reduced, active state.

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in the assay buffer to the final desired concentrations.

-

Inhibition Reaction: In the wells of the 96-well plate, add the diluted compound solutions. Add the activated enzyme solution to each well. Incubate the enzyme-inhibitor mixture for a defined period (e.g., 30 minutes) at 37°C to allow for potential time-dependent inhibition.

-

Substrate Addition: To initiate the enzymatic reaction, add the fluorogenic substrate to all wells.

-

Kinetic Measurement: Immediately place the microplate in a pre-warmed (37°C) fluorometric plate reader. Measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the AMC fluorophore (typically Ex/Em = 360/460 nm).

-

Data Analysis:

-

Calculate the initial reaction rates (slopes of the linear portion of the fluorescence vs. time curves).

-

Plot the percentage of inhibition (relative to a DMSO control) against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

To assess irreversibility, perform a dialysis experiment where the enzyme-inhibitor complex is dialyzed to remove unbound inhibitor, followed by measurement of residual enzyme activity.

-

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table presents representative data for analogous compounds to provide a context for expected potency.

| Compound Class | Target | Potency (IC50 / Ki) | Reference |

| 1,2,4-Thiadiazole derivatives | Cathepsin B | Ki = 2.6 µM | [4] |

| Bicyclic 1,2,4-thiadiazoles | Factor XIIIa | IC50 = 130 nM | [5] |

| 3-Phenyl-1,2,4-thiadiazole derivative | Adenosine A3 Receptor | Ki = 2.3 nM | [6] |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative | MCF-7 cancer cells | IC50 = 2.32 µM | [9] |

Conclusion and Future Directions

The available evidence strongly suggests that the primary mechanism of action for this compound is likely the irreversible inhibition of cysteine proteases through covalent modification of the catalytic cysteine residue. This hypothesis is grounded in extensive research on the 1,2,4-thiadiazole scaffold. However, alternative mechanisms, such as adenosine A3 receptor antagonism and the induction of apoptosis, cannot be discounted and warrant investigation.

Future research should focus on the direct experimental validation of these proposed mechanisms for this compound. This would involve a comprehensive screening against a panel of cysteine proteases to determine its inhibitory profile and selectivity. Furthermore, cellular assays to assess its effects on apoptosis, cell cycle, and relevant signaling pathways are essential to build a complete picture of its pharmacological activity. Such studies will be instrumental in unlocking the full therapeutic potential of this promising molecule.

References

-

Theoretical insight into the mechanism for the inhibition of the cysteine protease cathepsin B by 1,2,4-thiadiazole derivatives. (n.d.). PubMed. [Link]

-

1,2,4-Thiadiazolidin-3,5-Diones as Inhibitors of Cysteine Proteases. (2023). MDPI. [Link]

-

3-Substituted Imidazo[1,2-d][2][3][4]-thiadiazoles: A Novel Class of Factor XIIIa Inhibitors. (2006). ACS Publications. [Link]

-

1,2,4-thiadiazole: a novel Cathepsin B inhibitor. (2004). PubMed. [Link]

-

Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010). MDPI. [Link]

-

New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. (2021). MDPI. [Link]

-

1,2,4-Thiadiazolidin-3,5-Diones as Inhibitors of Cysteine Proteases. (2023). MDPI. [Link]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2023). MDPI. [Link]

-

Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. (2007). Elsevier. [Link]

-

New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. (2021). National Center for Biotechnology Information. [Link]

-

Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (2014). Hindawi. [Link]

-

Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. (2023). Avicenna Journal of Medical Biotechnology. [Link]

-

Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. (2021). National Center for Biotechnology Information. [Link]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2023). National Center for Biotechnology Information. [Link]

-

Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. (2018). ResearchGate. [Link]

-

Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[2][4][5]thiadiazol-2-yl] derivatives as new antimicrobial agents. (2021). ResearchGate. [Link]

-

Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review. (2020). National Center for Biotechnology Information. [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives. (2021). National Center for Biotechnology Information. [Link]

-

Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan. (2016). National Center for Biotechnology Information. [Link]

-

Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. (2018). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Theoretical insight into the mechanism for the inhibition of the cysteine protease cathepsin B by 1,2,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 1,2,4-thiadiazole: a novel Cathepsin B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 5-Chloro-3-phenyl-1,2,4-thiadiazole

An In-depth Technical Guide to 5-Chloro-3-phenyl-1,2,4-thiadiazole: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The document details its core physicochemical and spectroscopic properties, explores its chemical reactivity with a focus on nucleophilic substitution, and presents a validated protocol for its synthesis and characterization. As a versatile chemical intermediate, this compound serves as a crucial building block for the development of novel therapeutic agents, leveraging the unique electronic properties of the 1,2,4-thiadiazole scaffold. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this valuable molecule.

Introduction to this compound

The 1,2,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This scaffold is a prominent "privileged structure" in medicinal chemistry, recognized for its metabolic stability and its ability to engage in various biological interactions, including hydrogen bonding and π-stacking.[1] The sulfur atom enhances lipid solubility, a favorable property for drug candidates.[2]

This compound is a key derivative within this class. The molecule's structure is characterized by two critical substitutions:

-

A phenyl group at position 3 , which provides a scaffold for further functionalization and influences the molecule's steric and electronic properties.

-

A chloro group at position 5 , which acts as an excellent leaving group. This reactive site is the cornerstone of the compound's utility, allowing for facile nucleophilic substitution reactions to introduce a wide array of functional groups.[3]

Due to this strategic combination, this compound is not typically an end-product but rather a highly valuable intermediate for constructing more complex molecules with potential therapeutic activities, including anticancer and antimicrobial properties.[4][5]

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, characterization, and use in synthetic protocols.

Physical and Chemical Data

A compilation of the core identifying and physical properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 24255-23-0 | [6][7] |

| Molecular Formula | C₈H₅ClN₂S | [6][8] |

| Molecular Weight | 196.65 g/mol | [6][9] |

| Appearance | Solid | [6] |

| Purity | Typically ≥95.0% | [6] |

| InChI Key | FJDVOZDQWUMILL-UHFFFAOYSA-N | [6] |

| XLogP (Predicted) | 2.6 | [8] |

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of the compound after synthesis.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The five protons of the phenyl ring will appear as multiplets in the aromatic region, typically between δ 7.0-8.5 ppm. The exact chemical shifts and splitting patterns depend on the solvent used. Related phenyl-thiadiazole structures show distinct doublets in this region.[10]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the six carbons of the phenyl ring (typically δ 120-140 ppm) and the two distinct carbons of the thiadiazole ring at a lower field due to the influence of the heteroatoms.[2][11]

-

FT-IR Spectroscopy: The infrared spectrum provides information about the functional groups present. Key expected absorption bands include:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1600-1400 cm⁻¹: C=C and C=N stretching from the aromatic and thiadiazole rings.[2]

-

A distinct C-Cl stretching band, though it may be in the fingerprint region and less diagnostic.

-

-

Mass Spectrometry: The mass spectrum should show a molecular ion (M⁺) peak at m/z ≈ 196, with a characteristic isotopic pattern (M+2 peak at ≈198) in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.

Chemical Properties and Reactivity

Stability and Storage

This compound is a stable compound under standard laboratory conditions. It should be stored in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

Reactivity Profile: Nucleophilic Aromatic Substitution

The primary chemical utility of this compound stems from the reactivity of the C5-Cl bond. The 1,2,4-thiadiazole ring is electron-withdrawing, which polarizes the C5-Cl bond and makes the C5 carbon atom highly electrophilic. This facilitates nucleophilic aromatic substitution (SₙAr) reactions, where the chloride ion is displaced by a wide range of nucleophiles.[3]

This reactivity is the key to its function as a molecular scaffold. By reacting it with different nucleophiles (e.g., amines, thiols, alcohols), a diverse library of 3-phenyl-5-substituted-1,2,4-thiadiazole derivatives can be generated for screening in drug discovery programs.

Caption: Nucleophilic substitution at the C5 position.

Synthesis and Characterization Workflow

The synthesis of 5-substituted-1,3,4-thiadiazoles often begins with the formation of a 2-amino-5-substituted thiadiazole precursor from thiosemicarbazide, which can then be modified.[5] The following workflow outlines a general approach for synthesizing and validating a thiadiazole derivative.

Experimental Protocol: Synthesis of a Thiadiazole Precursor

This protocol describes the synthesis of a 2-amino-5-(substituted-phenyl)-1,3,4-thiadiazole, a common starting point for further derivatization.

Step 1: Synthesis of 4-Substituted Benzoyl Thiosemicarbazide

-

Dissolve thiosemicarbazide (0.015 mol) and a substituted benzoic acid ester (0.01 mol) in 50 mL of methanol with heating.

-

Reflux the reaction mixture for 8-10 hours, monitoring progress via Thin Layer Chromatography (TLC).

-

Upon completion, pour the resulting solution into an ice-water mixture.

-

Filter the solid precipitate that forms, dry it, and recrystallize from rectified spirit.

Step 2: Dehydrocyclization to Form the Thiadiazole Ring

-

Carefully add the 4-substituted benzoyl thiosemicarbazide (0.02 mol) portion-wise to 20 mL of cold, concentrated sulfuric acid with continuous shaking.

-

Allow the mixture to stand at room temperature for a set period, then pour it onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., ammonia solution) to precipitate the product.

-

Filter the crude 2-amino-5-(4-substituted phenyl)-1,3,4-thiadiazole, wash thoroughly with water, and recrystallize from ethanol.[5]

Subsequent steps to obtain the title compound would involve diazotization of the amino group followed by a Sandmeyer-type reaction to introduce the chlorine atom.

Characterization Workflow

Caption: Workflow for synthesis and characterization.

Applications in Research and Development

The primary application of this compound is as an electrophilic building block in medicinal chemistry. Its ability to readily react with nucleophiles makes it an ideal starting point for generating libraries of compounds for high-throughput screening.

-

Anticancer Agents: Numerous studies have synthesized series of 1,3,4-thiadiazole derivatives that exhibit significant cytotoxic activity against various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer).[2][4] The 5-(4-chlorophenyl)-1,3,4-thiadiazole scaffold, a close analog, has been identified as a particularly effective pharmacophore, with the chlorine atom boosting cytotoxic potential.[2]

-

Antimicrobial Agents: The thiadiazole nucleus is a component of various compounds tested for antibacterial and antifungal activity.[5][12] Derivatives have shown efficacy against pathogens like Staphylococcus aureus and Escherichia coli.[5]

-

Anticonvulsant Agents: The thiadiazole ring system is also explored for its potential in developing new anticonvulsant drugs, aiming for higher efficacy and lower toxicity compared to existing treatments.[3][13]

Conclusion

This compound is a synthetically versatile and highly valuable intermediate. Its well-defined physicochemical properties and, most importantly, the predictable reactivity of its C5-chloro substituent, make it a powerful tool for medicinal chemists. By enabling the straightforward introduction of diverse functional groups, it serves as a foundational scaffold for the discovery and development of novel small-molecule therapeutics with a broad range of potential biological activities.

References

-

CymitQuimica. (n.d.). 5-Chloro-3-phenyl-[2][6][10]thiadiazole. Retrieved from CymitQuimica website.

- Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010).

- ChemicalBook. (2023). This compound | 24255-23-0.

- El-Masry, A. H., et al. (n.d.). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. PMC - NIH.

- Guidechem. (n.d.). 5-CHLORO-4-PHENYL-1,2,3-THIADIAZOLE 53646-00-7 wiki.

- PubChem. (n.d.). 5-Chloro-3-methyl-1,2,4-thiadiazole.

-

Ayrim, N. B., et al. (2021). Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[2][6][7]thiadiazol-2-yl] derivatives as new antimicrobial agents. ProQuest.

- Çavuş, M.S., & Muğlu, H. (n.d.).

- ECHEMI. (n.d.). 38362-15-1, 5-Chloro-1,2,4-thiadiazole Formula.

- PubChemLite. (n.d.). This compound.

-

Ayrim, N. B., et al. (2021). Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[2][6][7]thiadiazol-2-yl] derivatives as new antimicrobial agents. ResearchGate.

- Siddiqui, N., et al. (n.d.). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC - NIH.

- Wikipedia. (n.d.). Methylisothiazolinone.

- Sarkar, S. (n.d.).

- Sigma-Aldrich. (n.d.). 5-Chloro-3-methyl-1,2,4-thiadiazole.

- Maccora, S., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC.

- Kumar, R., et al. (n.d.). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry.

- LookChem. (n.d.). Methylisothiazolinone 2682-20-4 wiki.

- BenchChem. (n.d.). Spectroscopic Analysis of 4-Phenyl-1,2,3-thiadiazole: A Technical Guide.

- Ali, A., et al. (2021).

- ISRES. (n.d.). 174 Thiadiazoles and Their Properties.

- Chemsrc. (2024). 5-Chloro-3-methyl-1,2,4-thiadiazole | CAS#:21734-85-0.

- ChemicalBook. (n.d.). 2682-20-4 | CAS DataBase.

- LookChem. (n.d.). Cas 2682-20-4, 2-Methyl-4-Isothiazolin-3-one.

- GSRS. (n.d.). METHYLISOTHIAZOLINONE.

- Frontiers. (n.d.). Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents.

Sources

- 1. isres.org [isres.org]

- 2. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. 5-Chloro-3-phenyl-[1,2,4]thiadiazole | CymitQuimica [cymitquimica.com]

- 7. This compound | 24255-23-0 [chemicalbook.com]

- 8. PubChemLite - this compound (C8H5ClN2S) [pubchemlite.lcsb.uni.lu]

- 9. guidechem.com [guidechem.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[1,3,4]thiadiazol-2-yl] derivatives as new antimicrobial agents - ProQuest [proquest.com]

- 13. Frontiers | Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents [frontiersin.org]

An In-Depth Technical Guide to 5-Chloro-3-phenyl-1,2,4-thiadiazole: Synthesis, Structural Analogs, and Therapeutic Potential

Abstract

The 1,2,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, underpinning a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of 5-chloro-3-phenyl-1,2,4-thiadiazole, a key representative of this class, and its structural analogs and derivatives. We will delve into the synthetic strategies for accessing this core structure, with a particular focus on a robust and scalable proposed synthesis via the Sandmeyer reaction. Furthermore, this guide will explore the rich pharmacology of 1,2,4-thiadiazole derivatives, examining their potential as anticancer, antimicrobial, and anti-inflammatory agents. Structure-activity relationships (SAR) will be discussed to provide insights for the rational design of future therapeutic agents. Detailed experimental protocols for synthesis and biological evaluation are provided to enable researchers to further investigate this promising class of compounds.

Introduction: The 1,2,4-Thiadiazole Core in Drug Discovery